molecular formula C23H23ClN4O4S B357243 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606963-61-5

5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B357243
CAS No.: 606963-61-5
M. Wt: 487g/mol
InChI Key: UAWITRCAWKTLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, an ethoxypropyl chain, and a dipyrido[1,2-a:2,3-d]pyrimidin-5-one core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps. The process begins with the preparation of the dipyrido[1,2-a:2,3-d]pyrimidin-5-one core, followed by the introduction of the chlorophenyl and sulfonyl groups. The ethoxypropyl chain is then attached, and the final product is obtained through purification and crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one apart from similar compounds is its specific combination of functional groups. The presence of the ethoxypropyl chain and the unique arrangement of the dipyrido[1,2-a:2,3-d]pyrimidin-5-one core contribute to its distinct chemical and biological properties.

Properties

CAS No.

606963-61-5

Molecular Formula

C23H23ClN4O4S

Molecular Weight

487g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H23ClN4O4S/c1-3-32-12-4-11-27-21(25)19(33(30,31)17-8-6-16(24)7-9-17)13-18-22(27)26-20-10-5-15(2)14-28(20)23(18)29/h5-10,13-14,25H,3-4,11-12H2,1-2H3

InChI Key

UAWITRCAWKTLSJ-UHFFFAOYSA-N

SMILES

CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

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